pKa-Driven Lithiation Efficiency: 2-Phenyl-1,3-dithiane vs. 1,3-Dithiane
The efficiency of 2-lithio-1,3-dithiane generation is governed by the acidity of the 2-position proton. 2-Phenyl-1,3-dithiane exhibits a pKa of approximately 30.7 in DMSO, whereas unsubstituted 1,3-dithiane has a pKa of 39 ± 2 in the same solvent [1]. This difference of ~8 pKa units means that under identical deprotonation conditions using n-butyllithium, the equilibrium concentration of the reactive 2-lithio species is substantially higher for the phenyl-substituted derivative. This directly translates to more efficient alkylation and acylation yields in Corey–Seebach umpolung sequences.
| Evidence Dimension | Acidity (pKa) of 2-position proton |
|---|---|
| Target Compound Data | pKa ≈ 30.7 |
| Comparator Or Baseline | 1,3-Dithiane: pKa = 39 ± 2 |
| Quantified Difference | ~8 pKa units lower (higher acidity) |
| Conditions | DMSO solution at 25 °C |
Why This Matters
Higher acidity enables more complete lithiation under standard conditions, reducing unreacted starting material and improving atom economy in multistep syntheses.
- [1] Bordwell, F. G.; et al. Acidities of hydrocarbons and sulfur-containing hydrocarbons in dimethyl sulfoxide solution. J. Org. Chem. 1975, 40, 2666–2673. View Source
